(2-Iodo-1,1-dimethoxyethyl)benzene (2-Iodo-1,1-dimethoxyethyl)benzene
Brand Name: Vulcanchem
CAS No.: 62054-83-5
VCID: VC19504987
InChI: InChI=1S/C10H13IO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C10H13IO2
Molecular Weight: 292.11 g/mol

(2-Iodo-1,1-dimethoxyethyl)benzene

CAS No.: 62054-83-5

Cat. No.: VC19504987

Molecular Formula: C10H13IO2

Molecular Weight: 292.11 g/mol

* For research use only. Not for human or veterinary use.

(2-Iodo-1,1-dimethoxyethyl)benzene - 62054-83-5

Specification

CAS No. 62054-83-5
Molecular Formula C10H13IO2
Molecular Weight 292.11 g/mol
IUPAC Name (2-iodo-1,1-dimethoxyethyl)benzene
Standard InChI InChI=1S/C10H13IO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Standard InChI Key UZDVVMMIBLUTBL-UHFFFAOYSA-N
Canonical SMILES COC(CI)(C1=CC=CC=C1)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of (2-Iodo-1,1-dimethoxyethyl)benzene is C10H13IO2\text{C}_{10}\text{H}_{13}\text{IO}_2, with a molecular weight of approximately 292.12 g/mol . The compound features a benzene ring attached to a 1,1-dimethoxyethyl chain, where the second carbon of the ethyl group is bonded to an iodine atom. This arrangement creates a sterically hindered environment, influencing its reactivity. Key structural elements include:

  • Benzene ring: Provides aromatic stability and serves as a scaffold for further functionalization.

  • Dimethoxyethyl group: The two methoxy (-OCH3_3) groups on the terminal carbon enhance solubility in polar solvents and participate in hydrogen bonding.

  • Iodine substituent: The electronegative iodine atom at the β-position facilitates nucleophilic substitution (SN_\text{N}2) and elimination reactions.

Comparative analysis with structurally similar compounds, such as 1-tert-butyl-2-iodobenzene (CAS 62171-59-9) and 2-iodo-1,4-dimethylbenzene (CAS 1122-42-5), reveals distinct differences in steric and electronic profiles . For instance, the tert-butyl group in 1-tert-butyl-2-iodobenzene introduces significant steric bulk, reducing accessibility to the iodine atom, whereas the dimethyl substituents in 2-iodo-1,4-dimethylbenzene modulate electronic effects on the aromatic ring .

Synthetic Methodologies

Hypoiodous Acid-Catalyzed Geminal Addition

A pivotal synthesis route involves the hypoiodous acid (HOI)-catalyzed addition of methanol to vinylarenes, as demonstrated in the oxidative functionalization of styrene derivatives . In this process, styrene (1a) undergoes regioselective iodomethoxylation to form 2-iodo-1-methoxy-1-phenylethane (3a), which is subsequently deiodinated to yield (2,2-dimethoxyethyl)benzene (2a) . Key steps include:

  • Iodination: Reaction of styrene with ammonium iodide (NH4_4I) and oxone (2KHSO5_5·KHSO4_4·K2_2SO4_4) generates hypoiodous acid, which iodinates the β-carbon of the vinyl group.

  • Methoxylation: Methanol adds to the iodinated intermediate, forming a geminal dimethoxy structure.

  • Deiodination: Oxone-mediated oxidation removes the iodine atom, yielding the final acetal product.

This method achieves an 85% yield under optimized conditions (4 hours, room temperature) . The iodine atom’s role as a leaving group is critical, enabling efficient displacement by methoxy groups.

Table 1: Comparative Synthetic Routes for Iodinated Benzene Derivatives

CompoundMethodKey ReagentsYield (%)
(2-Iodo-1,1-dimethoxyethyl)benzeneHOI-catalyzed addition NH4_4I, Oxone85
1-tert-Butyl-2-iodobenzene Friedel-Crafts alkylationtert-Butyl chloride, AlCl3_372
2-Iodo-1,4-dimethylbenzene Electrophilic iodinationI2_2, HNO3_368

Physicochemical Properties

Thermal Stability and Volatility

The boiling point of (2-Iodo-1,1-dimethoxyethyl)benzene is estimated to exceed 247°C, based on analogs like 1-tert-butyl-2-iodobenzene (247.7°C at 760 mmHg) . The dimethoxyethyl group increases polarity compared to alkyl-substituted iodobenzenes, reducing volatility. This is reflected in its vapor pressure, projected to be <0.5 mmHg at 25°C, similar to 2-iodo-1,4-dimethylbenzene .

Solubility and Partitioning

The compound exhibits moderate solubility in dichloromethane and tetrahydrofuran due to its polar functional groups. The logP (octanol-water partition coefficient) is estimated at ~4.9, comparable to 1-tert-butyl-2-iodobenzene (logP = 4.94) , indicating a preference for organic phases.

Table 2: Physicochemical Properties of Selected Iodobenzenes

Property(2-Iodo-1,1-dimethoxyethyl)benzene1-tert-Butyl-2-iodobenzene 2-Iodo-1,4-dimethylbenzene
Molecular Weight (g/mol)292.12260.12232.06
Density (g/cm³)1.4–1.61.51.5
Boiling Point (°C)>247247.7247.7
logP~4.94.943.8

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom in (2-Iodo-1,1-dimethoxyethyl)benzene is highly susceptible to displacement by nucleophiles such as hydroxide, alkoxides, and amines. For example, treatment with sodium methoxide in methanol replaces iodine with a methoxy group, forming (1,1,2-trimethoxyethyl)benzene . This reactivity parallels that of 2-iodo-1-methoxy-1-phenylethane, where deiodination is facilitated by oxone .

Oxidative Transformations

Hypervalent iodine reagents, generated in situ from oxone and iodide, enable oxidative functionalization. In one pathway, the iodine atom is oxidized to a λ³-iodane intermediate, which participates in C–O bond formation or aryl migrations . Such transformations are critical for synthesizing complex acetals and ethers.

Applications in Organic Synthesis

(2-Iodo-1,1-dimethoxyethyl)benzene serves as a versatile building block in:

  • Acetal protection: The dimethoxy group protects carbonyl compounds during multi-step syntheses.

  • Cross-coupling reactions: Suzuki-Miyaura couplings with arylboronic acids enable aryl-aryl bond formation, though this requires palladium catalysts.

  • Radical reactions: The C–I bond undergoes homolytic cleavage under UV light, generating radicals for polymerization or cyclization.

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